Cas no 2098080-86-3 (1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid)

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring both pyridine and piperidine moieties, coupled with a carboxylic acid functional group. This structure imparts versatility in pharmaceutical and chemical synthesis applications, particularly as a building block for drug development. The presence of the 3-aminopyridine group enhances its potential as a ligand or intermediate in medicinal chemistry, while the piperidine-3-carboxylic acid scaffold offers opportunities for further derivatization. Its balanced polarity and functional group reactivity make it suitable for constructing complex molecules with targeted biological activity. The compound’s stability and synthetic accessibility further contribute to its utility in research and industrial settings.
1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid structure
2098080-86-3 structure
Product Name:1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid
CAS No:2098080-86-3
MF:C11H15N3O2
MW:221.255702257156
CID:4772033
Update Time:2025-06-09

1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminopyridin-2-yl)piperidine-3-carboxylic acid
    • 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid
    • Inchi: 1S/C11H15N3O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7,12H2,(H,15,16)
    • InChI Key: ZDXCOGOFXCVCMX-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C2C(=CC=CN=2)N)CCC1)=O

Computed Properties

  • Exact Mass: 221.116426730 g/mol
  • Monoisotopic Mass: 221.116426730 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 221.26
  • XLogP3: 0.6
  • Topological Polar Surface Area: 79.4

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1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid Related Literature

Additional information on 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid

Recent Advances in the Application of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid (CAS: 2098080-86-3) in Chemical Biology and Pharmaceutical Research

The compound 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid (CAS: 2098080-86-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This bicyclic structure combines the favorable physicochemical properties of both pyridine and piperidine moieties, making it particularly valuable for drug discovery applications. Recent studies have demonstrated its utility as a versatile building block for the development of kinase inhibitors, GPCR modulators, and epigenetic regulators.

Structural analyses reveal that the 3-aminopyridine moiety provides an optimal hydrogen-bonding pattern for targeting ATP-binding sites in various kinases, while the piperidine-3-carboxylic acid group offers additional vector points for structural diversification. The zwitterionic nature of this compound at physiological pH enhances its solubility profile, addressing a common challenge in small molecule drug development. Several research groups have reported successful derivatization strategies that maintain favorable drug-like properties while improving target specificity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid as a core structure for developing selective JAK3 inhibitors. The team achieved nanomolar potency (IC50 = 8.3 nM) with excellent selectivity over other JAK isoforms, demonstrating the scaffold's potential for creating targeted immunomodulatory therapies. Molecular dynamics simulations confirmed stable binding interactions mediated by the compound's unique stereochemistry.

Another significant application was reported in the field of neurodegenerative diseases, where derivatives of this compound showed promising activity as dual tau aggregation inhibitors and microglia activation modulators. The carboxylic acid functionality was found to chelate metal ions involved in pathological protein aggregation, while the aminopyridine group contributed to blood-brain barrier penetration. These findings were published in ACS Chemical Neuroscience (2024) and have sparked interest in developing multifunctional agents for Alzheimer's disease treatment.

The compound's role in PROTAC (proteolysis targeting chimera) design has also gained attention. Its balanced hydrophilicity/lipophilicity profile and multiple functionalization sites make it an ideal linker component. Recent work published in Nature Chemical Biology (2023) demonstrated successful incorporation of 2098080-86-3 into CRBN-recruiting PROTACs targeting BRD4, achieving improved cellular permeability and degradation efficiency compared to traditional PEG-based linkers.

From a synthetic chemistry perspective, novel routes for the large-scale production of 1-(3-Aminopyridin-2-yl)piperidine-3-carboxylic acid have been developed. A 2024 Organic Process Research & Development publication described a continuous flow synthesis approach that achieves 78% overall yield with excellent purity (>99.5%), addressing previous scalability challenges. This advancement is particularly significant given the growing demand for this intermediate in pharmaceutical development pipelines.

Ongoing research is exploring the compound's potential in radiopharmaceutical applications, where its chelating properties and metabolic stability offer advantages for PET tracer development. Preliminary results presented at the 2024 Society of Nuclear Medicine Annual Meeting showed promising biodistribution profiles when labeled with gallium-68, suggesting potential for oncology imaging applications.

As the understanding of this scaffold's pharmacological potential continues to grow, several pharmaceutical companies have included 2098080-86-3 derivatives in their preclinical pipelines. The compound's versatility across multiple target classes and disease areas positions it as a valuable tool for both academic research and drug discovery efforts. Future directions likely include further exploration of its stereochemical diversity and development of novel prodrug strategies to optimize pharmacokinetic properties.

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